molecular formula C17H18N2O B2778066 2-(methoxymethyl)-1-(4-methylbenzyl)-1H-benzimidazole CAS No. 637745-42-7

2-(methoxymethyl)-1-(4-methylbenzyl)-1H-benzimidazole

Cat. No. B2778066
CAS RN: 637745-42-7
M. Wt: 266.344
InChI Key: BNZRROPVEYYWSB-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1-(4-methylbenzyl)-1H-benzimidazole, also known as MMPI, is a chemical compound that is widely used in scientific research. It belongs to the class of benzimidazole derivatives and has a molecular formula of C18H20N2O. MMPI is a versatile compound that can be synthesized using various methods, and it has a range of applications in biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Antiviral Activity

2-(α-hydroxybenzyl)benzimidazole derivatives have shown protective action against virus infections in both tissue culture and in vivo studies. These compounds demonstrate significant protective effects towards cells infected with various viruses, such as Coxsackie and rhinoviruses, by inhibiting the onset of virus-induced cytopathic changes. This suggests their potential application in antiviral therapies (O'sullivan et al., 1969).

Antibacterial and Antifungal Properties

Benzimidazole derivatives have been synthesized and tested against several plant pathogenic fungi, indicating their effectiveness in inhibiting the growth of fungi such as Fusarium oxysporum and Rhizoctonia solani. This highlights their potential application in agricultural fungicides and antibacterial agents (Jebur & Ismail, 2019).

Inhibition of Gastric Acid Secretion

Substituted benzimidazoles, including those structurally related to 2-(methoxymethyl)-1-(4-methylbenzyl)-1H-benzimidazole, have been found to inhibit gastric acid secretion by blocking (H+ + K+) ATPase. This action is crucial for the development of treatments for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers (Fellenius et al., 1981).

Corrosion Inhibition

Benzimidazole derivatives have shown effectiveness in inhibiting the corrosion of iron in acidic solutions, suggesting their utility in industrial applications for protecting metals from corrosion. This is particularly relevant in industries where metal longevity is crucial (Khaled, 2003).

Catalytic Activity in Chemical Synthesis

Palladium(II) complexes with benzimidazolin-2-ylidene and phosphane ligands, derived from benzimidazole compounds, exhibit catalytic activity in Mizoroki–Heck coupling reactions. This application is significant in organic synthesis and pharmaceutical manufacturing, where such reactions are used to create complex molecules (Türkmen et al., 2009).

Antioxidant Activity and Enzyme Inhibition

Benzimidazole derivatives have been synthesized and evaluated for their antioxidant activity and inhibitory effects on metabolic enzymes like urease and xanthine oxidase. Such properties are crucial for the development of therapeutic agents aimed at treating diseases associated with oxidative stress and metabolic disorders (Karaali et al., 2019).

properties

IUPAC Name

2-(methoxymethyl)-1-[(4-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-13-7-9-14(10-8-13)11-19-16-6-4-3-5-15(16)18-17(19)12-20-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZRROPVEYYWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methoxymethyl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole

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